Isishippuric acid A
Description
Contextualization within Marine Natural Products Chemistry and Discovery
The marine environment is a rich reservoir of chemical diversity, providing a vast array of novel molecular structures with significant biological activities. Gorgonian corals, in particular, have proven to be a prolific source of secondary metabolites, including terpenoids, steroids, and alkaloids. Isishippuric Acid A was discovered as a natural product isolated from the gorgonian Isis hippuris. researchgate.netmdpi.comrjpbcs.com This organism, also known as sea bamboo, is found in the western Pacific and has been the subject of numerous chemical investigations, leading to the identification of a variety of bioactive compounds. rjpbcs.com
The discovery of this compound is part of a broader effort to explore the chemical constituents of Isis hippuris, which has yielded a range of other sesquiterpenes and steroids. researchgate.netnih.gov The isolation of these compounds typically involves extraction of the freeze-dried organism with organic solvents, followed by extensive chromatographic separation to purify individual metabolites. nih.gov The structural elucidation of these molecules is then achieved through spectroscopic methods.
Classification and Structural Features of this compound as a Secoquadranoid Sesquiterpene
This compound is classified as a sesquiterpene, meaning it is a natural product derived from three isoprene (B109036) units, giving it a 15-carbon skeleton. More specifically, it belongs to the rare class of quadrane sesquiterpenes. nih.gov The defining characteristic of this compound is that it is a secoquadranoid, indicating that it is a derivative of a quadrane skeleton in which one of the carbon-carbon bonds has been cleaved. In the case of this compound, it is a 4,5-secoquadranoid, signifying the cleavage of the bond between the C4 and C5 positions of the parent quadrane structure. nih.govoup.comtandfonline.com
The structure of this compound is characterized by a bicyclic ring system. Its absolute stereochemistry was confirmed through the first total synthesis of (-)-Isishippuric Acid A, which was accomplished in two steps from a bicyclic synthetic intermediate that was also used for the synthesis of Isishippuric acid B. nih.govoup.com
Table 1: Structural and Chemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H24O3 |
| Classification | Secoquadranoid Sesquiterpene |
| Parent Skeleton | Quadrane |
| Key Structural Feature | 4,5-seco (ring-opened) bicyclic system |
Significance of the Quadrane Sesquiterpene Class in Natural Products Research
The quadrane class of sesquiterpenes, to which this compound belongs, is a significant area of natural products research due to the potent biological activities exhibited by its members. nih.gov Quadrane sesquiterpenes have been isolated from both marine organisms and terrestrial fungi. nih.gov
A notable characteristic of this class is their cytotoxicity against various cancer cell lines. mdpi.comnih.govmdpi.com For instance, several suberosane sesquiterpenes isolated from Isis hippuris have demonstrated potent cytotoxicity toward P-388 (murine leukemia), A549 (human lung adenocarcinoma), and HT-29 (human colon adenocarcinoma) cancer cell lines. nih.govmdpi.com This biological activity has spurred interest in the synthesis of quadrane derivatives to explore their therapeutic potential. The complex and unique tricyclic and bicyclic frameworks of these molecules also present intriguing challenges and opportunities for synthetic chemists.
**Table 2: Examples of Bioactive Compounds from *Isis hippuris***
| Compound Name | Compound Class | Noted Biological Activity |
|---|---|---|
| Suberosenol A | Suberosane Sesquiterpene | Cytotoxic |
| Suberosanone | Suberosane Sesquiterpene | Cytotoxic |
| Hippuristanol | Steroid | Cytotoxic |
| Isishippuric acid B | Secoquadranoid Sesquiterpene | Not specified in provided context |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[(1R,2R,5R,8R)-1-acetyl-2,6,6-trimethyl-8-bicyclo[3.2.1]octanyl]acetic acid |
InChI |
InChI=1S/C15H24O3/c1-9-5-6-11-12(7-13(17)18)15(9,10(2)16)8-14(11,3)4/h9,11-12H,5-8H2,1-4H3,(H,17,18)/t9-,11-,12-,15+/m1/s1 |
InChI Key |
FWJHPJLAZBLMHA-CGEWXTDFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@H]([C@]1(CC2(C)C)C(=O)C)CC(=O)O |
Canonical SMILES |
CC1CCC2C(C1(CC2(C)C)C(=O)C)CC(=O)O |
Synonyms |
isishippuric acid A |
Origin of Product |
United States |
Isolation and Natural Occurrence of Isishippuric Acid a
Discovery and Original Source Organism Identification
The initial discovery of Isishippuric acid A was the result of bioprospecting efforts focused on identifying novel, bioactive compounds from marine organisms.
This compound was first isolated from the gorgonian coral Isis hippuris, also known as a sea bamboo, collected from the waters off Green Island, Taiwan. oup.comncl.edu.tw Gorgonians, a type of octocoral, are well-documented as prolific producers of a wide array of novel secondary metabolites. mdpi.comrasayanjournal.co.inresearchgate.net The study that led to the discovery of this compound was a cytotoxicity-guided fractionation of the coral's extract, which also yielded the related compound, Isishippuric acid B, and several other new suberosanane-type sesquiterpenoids. ncl.edu.tw The structure of this compound was elucidated through spectroscopic methods. oup.com Further research confirmed its unprecedented 4,5-seco-quadrane skeleton. oup.com
Isis hippuris has proven to be a particularly rich source of unique chemical compounds, with numerous studies reporting the isolation of novel steroids and sesquiterpenes from this species. mdpi.comresearchgate.net
Marine invertebrates, particularly sessile (stationary) and soft-bodied organisms like gorgonian corals, exist in highly competitive ecosystems. rasayanjournal.co.inresearchgate.net Lacking physical defenses such as shells or the ability to flee, these organisms often rely on chemical defense mechanisms to survive. researchgate.net They produce a diverse arsenal (B13267) of secondary metabolites, which are compounds not essential for basic life processes like growth and reproduction. noaa.gov
These metabolites serve several ecological functions:
Defense against Predation: Many compounds are unpalatable or toxic to potential predators, acting as a chemical deterrent. researchgate.netnoaa.gov
Competition for Space: Secondary metabolites can inhibit the growth of competing organisms, such as other corals or algae, preventing them from encroaching on their space. noaa.gov
Antifouling: They can prevent the settlement and growth of bacteria, barnacles, and other fouling organisms on their surfaces. noaa.govoup.com
Reproduction: Some compounds may function as pheromones to attract mates. noaa.gov
The production of compounds like this compound by Isis hippuris is a key survival strategy, representing a co-evolutionary response to predation pressure and competition in the marine environment. rasayanjournal.co.in
Association with Gorgonian Corals (e.g., Isis hippuris)
Methodologies for Natural Product Isolation from Marine Biota
The isolation of a pure chemical compound like this compound from a complex biological matrix is a multi-step process that requires careful and systematic separation techniques.
The first step involves extracting the organic compounds from the collected coral tissue. This process is designed to separate the desired metabolites from the structural and primary metabolic components of the organism.
Table 1: General Steps in Initial Extraction of Marine Natural Products
| Step | Description | Common Methods & Solvents |
|---|---|---|
| Sample Preparation | The collected organism is typically freeze-dried to remove water and then minced or ground into a powder to maximize the surface area for extraction. nih.govmdpi.com | Freeze-drying, Mincing/Grinding |
| Solvent Extraction | The prepared material is soaked (macerated) in an organic solvent or a mixture of solvents to dissolve the secondary metabolites. rasayanjournal.co.in | Methanol/Dichloromethane (1:1), n-Hexane/Ethanol (1:1) mdpi.comrasayanjournal.co.in |
| Crude Extract Preparation | The solvent, now containing the dissolved compounds, is filtered and then evaporated under reduced pressure to yield a concentrated crude extract. uncw.edu | Filtration, Rotary Evaporation |
| Liquid-Liquid Partitioning | The crude extract is further separated (fractionated) by partitioning it between two immiscible solvents of different polarities. This separates compounds into broad polarity classes. nih.gov | Partitioning between n-hexane and methanol, or ethyl acetate (B1210297) and water. mdpi.com |
In the specific case of the discovery of this compound, the n-hexane extract of Isis hippuris was the starting point for fractionation. ncl.edu.tw
Following initial extraction and partitioning, the resulting fractions are still complex mixtures. Chromatography is the most crucial set of techniques for purifying individual compounds. alfa-chemistry.comrroij.com The principle of chromatography involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. alfa-chemistry.com
Table 2: Chromatographic Techniques Used in Marine Natural Product Purification
| Technique | Principle | Application in Marine Natural Product Isolation |
|---|---|---|
| Column Chromatography (CC) | A solid stationary phase (e.g., silica (B1680970) gel) is packed into a column. The mixture is applied to the top, and a liquid mobile phase is passed through, separating compounds based on their affinity for the stationary phase. alfa-chemistry.com | A primary, large-scale purification method to separate the crude fractions into simpler mixtures. nih.gov Silica gel is commonly used. rasayanjournal.co.in |
| Thin-Layer Chromatography (TLC) | A thin layer of stationary phase (e.g., silica gel) on a flat plate. Used for rapid analysis of fraction complexity and to determine optimal solvent systems for column chromatography. alfa-chemistry.com | Monitoring the progress of column chromatography separations and for initial purity assessment. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography that uses smaller particles for the stationary phase, providing much higher resolution and faster separation times. rroij.com | Final purification step to obtain highly pure compounds. Reversed-phase HPLC (where the stationary phase is nonpolar) is very common. rasayanjournal.co.innih.gov |
The isolation of this compound from the n-hexane fraction of Isis hippuris was achieved through a series of these chromatographic steps, guided by bioassays to track the cytotoxic activity. ncl.edu.tw
Structural Elucidation and Stereochemical Characterization of Isishippuric Acid a
Application of Advanced Spectroscopic Techniques for Structural Determination
The initial determination of the planar structure of isishippuric acid A relied on the extensive use of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These powerful analytical techniques provided crucial information regarding the compound's molecular framework, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the intricate bicyclic structure of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers were able to map out the proton and carbon environments within the molecule.
1D NMR experiments, such as ¹H and ¹³C NMR, provided the initial overview of the functional groups and the number of different proton and carbon atoms present. The ¹H NMR spectrum would have revealed the chemical shifts, multiplicities (singlets, doublets, triplets, etc.), and coupling constants of all the protons, offering clues about their local chemical environment and neighboring protons. The ¹³C NMR spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguished between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR techniques were then employed to establish the connectivity between these atoms. Key 2D NMR experiments would have included:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This would have been crucial for tracing out the proton-proton spin systems within the rings and side chains of this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are vital for connecting the different spin systems and piecing together the complete carbon skeleton, especially across quaternary carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining the relative stereochemistry of the molecule.
While the specific spectral data from the original isolation studies are not detailed here, the following tables illustrate the type of data that would have been generated and analyzed.
Table 1: Illustrative ¹H NMR Data for a Hypothetical Structural Fragment of this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|---|
| H-1 | 2.50 | dd | 8.0, 4.0 | H-2, H-9 | C-2, C-8, C-9, C-10 |
| H-2 | 1.85 | m | - | H-1, H-3 | C-1, C-3, C-4 |
Table 2: Illustrative ¹³C NMR Data for a Hypothetical Structural Fragment of this compound
| Position | Chemical Shift (δ) ppm | DEPT | HSQC Correlation |
|---|---|---|---|
| C-1 | 45.2 | CH | H-1 |
| C-4 | 210.5 | C | - |
Mass spectrometry (MS) provided essential information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), likely using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), would have been used to determine the precise molecular formula of the compound. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy.
For instance, a hypothetical High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) result might have shown a molecular ion peak at an m/z value corresponding to the molecular formula C₁₅H₂₂O₄. This information is fundamental for confirming the number of carbon, hydrogen, and oxygen atoms in the molecule, which must be consistent with the data obtained from NMR spectroscopy.
Furthermore, tandem mass spectrometry (MS/MS) experiments could have been performed to study the fragmentation pattern of this compound. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragments, researchers can gain additional insights into the structural components of the molecule, which can help to corroborate the structure proposed by NMR data. For carboxylic acids, characteristic losses of H₂O (18 Da) and CO₂ (44 Da) are often observed. creative-proteomics.com
Table 3: Illustrative Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Deduced Formula | Interpretation |
|---|---|---|---|---|
| HRESIMS | Negative | [M-H]⁻ | C₁₅H₂₁O₄⁻ | Molecular Ion |
| MS/MS | Negative | [M-H-H₂O]⁻ | C₁₅H₁₉O₃⁻ | Loss of water |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Definitive Assignment of Absolute Stereochemistry
While spectroscopic techniques are powerful for determining the planar structure and relative stereochemistry of a molecule, they often cannot establish the absolute configuration of chiral centers. The definitive assignment of the absolute stereochemistry of this compound was achieved through its total synthesis. rsc.orgbmrb.io
The synthesis of a natural product from a starting material of known absolute configuration allows for the unambiguous determination of the stereochemistry of the final product. By comparing the properties of the synthesized molecule with those of the natural isolate, particularly the specific optical rotation, the absolute configuration of the natural product can be confirmed. The first synthesis of (-)-isishippuric acid A confirmed its structure, including its absolute stereochemistry. rsc.org This approach provides conclusive evidence that is independent of empirical rules or crystallographic methods, which may not always be applicable.
Comparative Structural Analysis with Related Quadrane and Secoquadranoid Derivatives
This compound belongs to the quadrane family of sesquiterpenoids. This class of compounds is characterized by a unique tricyclic carbon skeleton. nanalysis.com this compound is specifically a 4,5-secoquadranoid, meaning that the bond between carbons 4 and 5 of the parent quadrane structure has been cleaved. rsc.org
A comparative structural analysis with other related compounds provides valuable insight into the biosynthetic pathways and structural diversity of this family. For example, isishippuric acid B, another novel sesquiterpenoid isolated from the same gorgonian coral, Isis hippuris, possesses a related 4,5-seco-6-norquadrane skeleton. chemicalbook.com The structural elucidation of isishippuric acid B, which also had its absolute configuration confirmed by enantioselective total synthesis, helped to build a more comprehensive understanding of this unique class of marine natural products. chemicalbook.com
Other related compounds include the suberosanes, such as (-)-suberosanone, which are also quadrane-type sesquiterpenoids isolated from marine organisms. nanalysis.com Comparing the spectral data and structural features of this compound with these related quadrane and secoquadranoid derivatives helps to solidify its structural assignment and place it within the broader context of marine terpenoid chemistry.
Chemical Synthesis Strategies for Isishippuric Acid a
Total Synthesis Approaches to Isishippuric Acid A
The journey to synthesize this compound is a prime example of strategic chemical planning, building upon previous research to efficiently reach the target molecule.
Development of the First Total Synthesis
The first and only reported total synthesis of (-)-isishippuric acid A was accomplished in 2008 by Torihata and Kuwahara. nih.govoup.com This landmark achievement was notably efficient, requiring only two steps to convert a known bicyclic intermediate into the final natural product. nih.govoup.com This key intermediate was an advanced precursor from the researchers' own enantioselective total synthesis of isishippuric acid B, a related sesquiterpenoid. nih.govtandfonline.com The successful completion of this synthesis provided definitive proof of the structure and the absolute stereochemistry of this compound. nih.govoup.com
Enantioselective Synthesis Methodologies
The enantioselectivity of the synthesis of this compound is rooted in the preparation of its key bicyclic precursor. The chiral nature of this precursor was established through an enantioselective total synthesis of isishippuric acid B, which began with a readily available chiral starting material, (R)-citronellal. acs.orgnih.govacs.org
The synthesis plan involved two critical ring-forming reactions to construct the complex carbon skeleton. acs.orgnih.govacs.org The initial stages of the synthesis focused on transforming (R)-citronellal into a cycloheptadiene derivative. acs.org This was followed by a Diels-Alder cycloaddition reaction, a powerful method for forming six-membered rings, which set the stage for constructing the core bicyclic system. acs.orgnih.govacs.org The chirality from the starting material was meticulously transferred through these steps, ultimately leading to an enantiomerically pure intermediate that serves as the jumping-off point for the final steps to this compound. acs.org
Key Synthetic Intermediates and Reaction Mechanisms
The efficiency of the synthesis hinges on the strategic use of complex intermediates and powerful chemical transformations.
Utilization of Bicyclic Synthetic Precursors
The core of this compound's structure is a 4,5-seco-6-norquadrane skeleton, which contains a bicyclo[3.2.1]octane nucleus. acs.orgnih.gov The synthetic strategy cleverly constructs this bicyclic system from a monocyclic precursor. acs.orgacs.org The synthesis starts from (R)-citronellal and first employs a Diels-Alder reaction to build a foundational cyclic structure. acs.orgresearchgate.net Subsequent transformations convert this product into a seven-membered monocyclic diester. acs.orgacs.org This monocyclic diester is the direct precursor that undergoes a key cyclization to form the desired bicyclo[3.2.1]octane system, which is the immediate forerunner to (-)-isishippuric acid A. nih.govacs.org
| Table 1: Key Stages in the Synthesis of the Bicyclic Precursor | |
| Starting Material | (R)-Citronellal acs.orgnih.gov |
| Initial Key Reaction | Diels-Alder Cycloaddition acs.orgacs.org |
| Intermediate Type | Seven-membered monocyclic diester acs.orgacs.org |
| Core-Forming Reaction | Intramolecular Michael Addition acs.orgnih.govacs.org |
| Resulting Core Structure | Bicyclo[3.2.1]octane system acs.org |
Critical Transformation Steps, e.g., Michael Addition Reactions
A pivotal moment in the synthesis is the construction of the bicyclo[3.2.1]octane core. acs.orgacs.org This is achieved through an intramolecular Michael addition reaction. acs.orgnih.govacs.orgacs.org The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely used method for forming carbon-carbon bonds. wikipedia.org In this specific synthesis, a seven-membered monocyclic diester was designed to have both the nucleophilic donor and the electrophilic acceptor within the same molecule. acs.orgacs.org Upon treatment with a suitable base, the molecule folds and the nucleophile attacks the unsaturated system, closing the second ring and forming the bicyclic diester in a single, elegant step. acs.orgacs.org The researchers experimented with various basic conditions to optimize this crucial cyclization. acs.org
Confirmation of Natural Product Structure and Stereochemistry via Synthesis
One of the principal achievements of the total synthesis of (-)-isishippuric acid A was the unambiguous confirmation of its molecular structure and absolute stereochemistry. nih.govoup.com The original structural assignment by Sheu and co-workers was based on spectroscopic analyses of the isolated natural product. acs.org
Biological Relevance and Molecular Investigations of the Quadrane Scaffold
Ecological Role of Secondary Metabolites in Marine Ecosystems
Marine ecosystems are characterized by intense competition for resources and space, leading organisms to develop sophisticated survival strategies. A crucial component of these strategies is the production of a diverse array of secondary metabolites. These organic compounds, not directly involved in the primary metabolic processes of growth, development, and reproduction, play a significant role in the producing organism's ability to interact with its environment. In sessile marine invertebrates like soft corals and gorgonians, which lack physical means of defense, these chemical compounds are a primary mode of survival. ecologica.cn
The ecological functions of these secondary metabolites are multifaceted. They can act as potent chemical defenses against predation, rendering the organism unpalatable or toxic to potential consumers. ecologica.cnwhoi.edu This is particularly vital for soft-bodied organisms that would otherwise be easy targets in a predator-rich environment. Furthermore, these compounds are instrumental in inter-species competition, where they can inhibit the growth of or kill competing organisms, a phenomenon known as allelopathy. ecologica.cnresearchgate.net This allows the producing organism to secure its own space on the crowded seafloor. Other ecological roles include acting as antifouling agents to prevent the settlement of larvae and other organisms on their surfaces, and serving as antimicrobial agents to protect against pathogenic microorganisms. ecologica.cnresearchgate.net The production of these metabolites is not static and can be influenced by various environmental factors, highlighting the dynamic nature of chemical ecology in marine environments. mdpi.com
Gorgonian corals, such as those from the genus Isis, are known producers of a variety of secondary metabolites, including terpenoids. researchgate.net These compounds are stored in the coral's tissues and can be released into the surrounding water, influencing the local ecosystem. ecologica.cn The structural diversity of these metabolites, including the quadrane sesquiterpenes, reflects the evolutionary pressure to develop novel chemical defenses and signals. researchgate.netresearchgate.net The study of these compounds provides valuable insights into the complex chemical relationships that govern marine ecosystems. ecologica.cn
Inter-species Chemical Interactions and Signaling
Chemical communication is a fundamental aspect of marine ecosystems, with secondary metabolites serving as the language for a wide range of interactions. researchgate.net These chemical signals, or infochemicals, mediate both intra- and interspecific interactions, influencing everything from reproduction to predation. researchgate.netoup.com For many sessile marine organisms, which are fixed in one place, chemical signaling is the primary way to perceive and interact with their surroundings. researchgate.net
In the context of inter-species interactions, secondary metabolites can act as allomones, which benefit the producer but not the receiver, such as in the case of defensive chemicals that deter predators. whoi.edu They can also function as kairomones, where the receiver benefits, for instance, by detecting a chemical cue from a prey species. A fascinating aspect of this chemical signaling is its role in mediating symbiotic relationships. For example, the settlement and metamorphosis of some invertebrate larvae are triggered by specific chemical cues produced by host organisms, ensuring the larvae settle in a suitable habitat.
Secondary metabolites are also crucial in competitive interactions. Allelopathy, the chemical inhibition of one organism by another, is a common strategy in crowded marine habitats. researchgate.net Organisms can release compounds that are toxic to their neighbors, thereby preventing encroachment on their territory. Furthermore, microorganisms in the marine environment also utilize small molecules for cell-to-cell communication in a process known as quorum sensing. nih.govmdpi.com This allows bacterial populations to coordinate their gene expression and behavior, such as biofilm formation and virulence factor production. nih.gov The secondary metabolites produced by other marine organisms can interfere with these quorum sensing pathways, representing a form of chemical warfare on a microscopic scale. nih.gov The study of these intricate chemical signaling networks is essential for understanding the structure and function of marine communities. plos.org
Basis for Investigating Diverse Biological Activities of Quadrane Sesquiterpenes (e.g., antimicrobial, anticancer research)
The unique and complex structures of quadrane sesquiterpenes, a class of natural products featuring a distinctive polycyclic scaffold, have garnered significant attention from the scientific community. researchgate.netrsc.org This interest is not solely based on their intriguing chemical architecture but also on their potent and diverse biological activities. researchgate.netrsc.org The investigation into these activities forms a crucial area of natural product research, with the potential to yield new therapeutic agents.
One of the most promising areas of investigation is the anticancer potential of quadrane sesquiterpenes. researchgate.netresearchgate.netrsc.org A number of compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines. researchgate.netrsc.org This has spurred further research into their mechanisms of action, with the aim of developing novel anticancer drugs. The complex structure of the quadrane scaffold provides a unique template for the design of new, more potent, and selective anticancer agents. researchgate.net
In addition to their anticancer properties, quadrane sesquiterpenes have also shown promising antimicrobial activity. researchgate.netrsc.orgnih.gov In an era where antimicrobial resistance is a growing global health concern, the discovery of new antimicrobial compounds is of paramount importance. The investigation of quadrane sesquiterpenes for their ability to inhibit the growth of pathogenic bacteria and fungi opens up new avenues for the development of novel antibiotics. nih.govnih.gov The diverse biological activities of this class of compounds underscore the importance of exploring the vast chemical diversity of marine natural products for potential therapeutic applications. researchgate.net
Table 1: Investigated Biological Activities of Quadrane Sesquiterpenes
| Biological Activity | Description | Key Research Focus |
|---|---|---|
| Anticancer | Exhibit cytotoxicity against a range of cancer cell lines. researchgate.netresearchgate.netrsc.org | Elucidating mechanisms of action and structure-activity relationships for the development of new chemotherapeutics. researchgate.net |
| Antimicrobial | Show inhibitory activity against pathogenic bacteria and fungi. researchgate.netrsc.orgnih.gov | Identifying novel antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov |
Computational Chemistry Approaches to Molecular Interactions and Dynamics
In recent years, computational chemistry has emerged as a powerful tool for investigating the molecular interactions and dynamics of natural products, including quadrane sesquiterpenes. nih.gov These computational approaches provide valuable insights that complement experimental studies, helping to elucidate the mechanisms of action and structure-activity relationships of these complex molecules. nih.gov
Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (in this case, a quadrane sesquiterpene) when bound to a specific target protein. nih.gov This method allows researchers to identify potential molecular targets for a given compound and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov By screening a library of compounds against a known drug target, molecular docking can accelerate the discovery of new lead compounds. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions. nih.gov This technique simulates the movement of atoms and molecules over time, allowing researchers to study the conformational changes that occur upon ligand binding and to assess the stability of the ligand-protein complex. nih.gov MD simulations can also be used to calculate the binding free energy, providing a quantitative measure of the affinity of a compound for its target. nih.gov These computational methods are not only valuable for understanding the biological activity of natural products but also for guiding the design of new, more potent, and selective analogs. nih.gov
Table 2: Application of Computational Chemistry in Quadrane Sesquiterpene Research
| Computational Method | Application in Quadrane Sesquiterpene Research | Insights Gained |
|---|---|---|
| Molecular Docking | Predicting the binding mode of quadrane sesquiterpenes to target proteins. nih.gov | Identification of potential molecular targets and key binding interactions. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of quadrane sesquiterpene-protein complexes. nih.gov | Understanding conformational changes, complex stability, and binding affinity. nih.govnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Isishippuric acid A |
Advanced Analytical Methodologies for Isishippuric Acid a Research
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental to the isolation and purification of Isishippuric acid A from either its natural source, the gorgonian coral Isis hippuris, or from complex synthetic reaction mixtures. High-performance liquid chromatography (HPLC) is a principal method for this purpose, offering high resolution and sensitivity.
In a typical preparative HPLC separation of organic acids like this compound, a reversed-phase column is often employed. epa.gov The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. For acidic compounds, the pH of the mobile phase is a critical parameter, often acidified to suppress the ionization of the carboxylic acid groups, thereby increasing their retention on the nonpolar stationary phase. reachcentrum.eu
While specific published methods for the quantification of this compound are not widely available, established protocols for analogous acidic natural products can be adapted. For instance, a validated HPLC method for the quantification of major compounds in Urceola rosea leaves utilizes a Synergi MAX-RP column with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid. oup.com Detection is commonly achieved using a UV-Vis detector, as the chromophores within the molecule will absorb light at specific wavelengths. For quantitative analysis, a calibration curve would be constructed using pure standards of this compound to ensure accuracy and precision.
Table 1: Representative HPLC Parameters for the Analysis of Acidic Natural Products
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or similar |
| Mobile Phase | Gradient of acetonitrile and acidified water (e.g., with formic or acetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 10 - 20 µL |
This table presents a generalized set of HPLC conditions that can be optimized for the specific analysis of this compound.
High-Resolution Spectroscopic Techniques for Detailed Characterization
Once a pure sample of this compound is obtained, high-resolution spectroscopic techniques are indispensable for its structural elucidation and confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this analytical endeavor.
The first synthesis of (-)-Isishippuric acid A by Torihata and Kuwahara in 2008 was instrumental in confirming its structure, which was elucidated through extensive 1D and 2D NMR studies. nih.govsci-hub.se ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule, including their connectivity through the analysis of spin-spin coupling. ¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom in the structure.
High-resolution mass spectrometry is employed to determine the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally established, which is a critical piece of data in the identification of a new compound.
Table 2: Generic Representation of Spectroscopic Data for this compound
| Technique | Data Obtained |
| ¹H NMR | Chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet), coupling constants (J) in Hz |
| ¹³C NMR | Chemical shifts (δ) in ppm for each carbon atom |
| HRMS | High-resolution mass-to-charge ratio (m/z) for molecular formula determination |
This table illustrates the types of data generated from spectroscopic analyses. Specific values for this compound would be found in dedicated research publications.
X-ray Crystallography for Structural Confirmation of Analogues or Enzyme-Ligand Complexes
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.
In the broader context of drug discovery and chemical biology, obtaining crystal structures of this compound or its analogues in complex with enzymes or other protein targets is a key objective. rsc.org Such enzyme-ligand complex structures provide invaluable insights into the binding mode and the specific molecular interactions that are crucial for understanding the compound's biological activity and for guiding the rational design of more potent and selective derivatives.
Q & A
Q. How should authors structure manuscripts to meet journal requirements for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
